Cyclopropyl(4-ethylphenyl)methanamine
Description
Cyclopropyl(4-ethylphenyl)methanamine is a chiral amine featuring a cyclopropane ring directly bonded to a methanamine group and a para-ethyl-substituted phenyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl group) and conformational rigidity (from the cyclopropane ring), making it relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclopropyl-(4-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11-12H,2,7-8,13H2,1H3 |
InChI Key |
XMKVUDBNDGYTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-ethylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-ethylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclopropyl(4-ethylphenyl)ketone.
Reduction: Formation of cyclopropyl(4-ethylphenyl)methanol.
Substitution: Formation of cyclopropyl(4-ethylphenyl)halide.
Scientific Research Applications
Cyclopropyl(4-ethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-ethylphenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Donating Groups (e.g., 4-Ethyl) : Increase lipophilicity, enhancing blood-brain barrier penetration compared to halogenated analogs .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability and receptor binding affinity but reduce solubility .
- Heteroaromatic Systems (e.g., Quinolin-7-yl): Broaden pharmacological targets (e.g., anticancer) but introduce synthetic complexity .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Serotonin 2C (5-HT2C) Receptor : Fluorinated analogs (e.g., 4-Fluoro derivative ) show higher selectivity due to dipole interactions with receptor pockets.
- ALK Inhibition : Trifluoromethyl-substituted compounds exhibit potent inhibition (IC₅₀ < 10 nM) via hydrophobic interactions .
Solubility and Stability
- 4-Ethyl Derivative : LogP ~2.5 (estimated), suitable for oral bioavailability but prone to CYP450 metabolism.
- 4-CF₃ Derivative : LogP ~3.1, with extended half-life due to resistance to oxidative metabolism .
Stereochemical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
